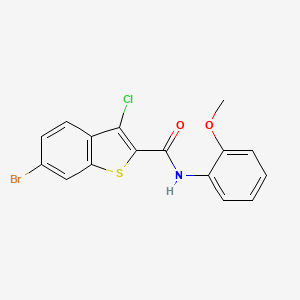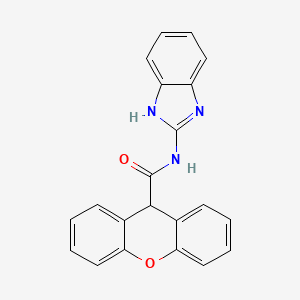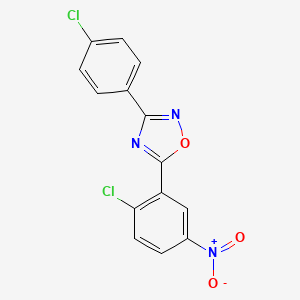![molecular formula C13H17FN2O4S B5752057 N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It was first synthesized in 2001 by the Korean pharmaceutical company, Boryung Pharmaceutical Co., Ltd. Fimasartan has been shown to have significant antihypertensive effects and has been approved for use in several countries, including South Korea, China, and Russia.
Wirkmechanismus
Fimasartan works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstriction and aldosterone secretion that are associated with hypertension. Fimasartan selectively binds to the AT1 receptor subtype, which is primarily responsible for the hypertensive effects of angiotensin II.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, Fimasartan has been shown to have other biochemical and physiological effects. For example, Fimasartan has been shown to improve endothelial function and reduce oxidative stress in animal models. Fimasartan has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Fimasartan is its specificity for the AT1 receptor, which allows for more targeted therapy and fewer side effects compared to other antihypertensive drugs. However, Fimasartan has a relatively short half-life and requires daily dosing, which may limit its effectiveness in some patients.
Zukünftige Richtungen
There are several potential future directions for research on Fimasartan. One area of interest is the use of Fimasartan in combination with other antihypertensive drugs to improve blood pressure control. Another potential direction is the investigation of Fimasartan's effects on other cardiovascular outcomes, such as stroke and heart failure. Additionally, further research is needed to fully understand the mechanism of action of Fimasartan and to identify potential biomarkers for predicting response to therapy.
Synthesemethoden
The synthesis of Fimasartan involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-chloro-2-oxoacetate to form 4-fluoro-N-ethyl-N-(2-oxo-2-phenylethyl)aniline. This intermediate is then reacted with morpholine to form N-ethyl-N-(2-morpholino-2-phenylethyl)aniline, which is subsequently reacted with methanesulfonyl chloride to form Fimasartan.
Wissenschaftliche Forschungsanwendungen
Fimasartan has been the subject of numerous scientific studies, primarily focused on its antihypertensive effects. In a randomized, double-blind, placebo-controlled trial, Fimasartan was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. Other studies have also demonstrated the efficacy of Fimasartan in reducing blood pressure and improving cardiovascular outcomes.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-4-2-11(14)3-5-12)10-13(17)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKRGKWQKVRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)


![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)
